molecular formula C16H10N2O5S B1212215 Indirubin-5-sulfonate CAS No. 244021-67-8

Indirubin-5-sulfonate

Cat. No.: B1212215
CAS No.: 244021-67-8
M. Wt: 342.3 g/mol
InChI Key: BYYOTMYLPPUWCF-UHFFFAOYSA-N
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Description

Indirubin-5-Sulphonate is a derivative of indirubin, a bisindole compound originally identified in traditional Chinese medicine. Indirubin itself is known for its antileukemic properties and has been used in the treatment of chronic myelocytic leukemia. The introduction of a sulphonate group at the 5th position significantly enhances its solubility and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indirubin-5-Sulphonate can be synthesized through various chemical reactions. One common method involves the sulphonation of indirubin using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the sulphonate group at the desired position .

Industrial Production Methods: In industrial settings, the production of Indirubin-5-Sulphonate often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Indirubin-5-Sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized indirubin compounds .

Scientific Research Applications

Indirubin-5-Sulphonate has a wide range of scientific research applications, including:

Mechanism of Action

Indirubin-5-Sulphonate exerts its effects primarily through the inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis. This mechanism is particularly effective in cancer cells, where uncontrolled cell division is a hallmark .

Comparison with Similar Compounds

Uniqueness: Indirubin-5-Sulphonate stands out due to its enhanced solubility and potent biological activity. The introduction of the sulphonate group at the 5th position significantly improves its pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYOTMYLPPUWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244021-67-8
Record name Indirubin-5-sulphonate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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